Cas no 1226062-60-7 (3-[4-(Propan-2-yl)phenyl]pyridine-2-carboxylic acid)
![3-[4-(Propan-2-yl)phenyl]pyridine-2-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/1226062-60-7x500.png)
3-[4-(Propan-2-yl)phenyl]pyridine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 3-[4-(Propan-2-yl)phenyl]pyridine-2-carboxylic acid
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- MDL: MFCD16321536
- インチ: 1S/C15H15NO2/c1-10(2)11-5-7-12(8-6-11)13-4-3-9-16-14(13)15(17)18/h3-10H,1-2H3,(H,17,18)
- InChIKey: UGPKPSNVEOFFGD-UHFFFAOYSA-N
- ほほえんだ: OC(C1C(=CC=CN=1)C1C=CC(=CC=1)C(C)C)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 282
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 50.2
3-[4-(Propan-2-yl)phenyl]pyridine-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 211049-2.500g |
3-[4-(Propan-2-yl)phenyl]pyridine-2-carboxylic acid, 95% |
1226062-60-7 | 95% | 2.500g |
$1816.00 | 2023-09-07 |
3-[4-(Propan-2-yl)phenyl]pyridine-2-carboxylic acid 関連文献
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
3-[4-(Propan-2-yl)phenyl]pyridine-2-carboxylic acidに関する追加情報
Introduction to 3-[4-(Propan-2-yl)phenyl]pyridine-2-carboxylic acid (CAS No: 1226062-60-7)
3-[4-(Propan-2-yl)phenyl]pyridine-2-carboxylic acid, identified by its CAS number 1226062-60-7, is a significant compound in the field of pharmaceutical chemistry and drug discovery. This molecule, featuring a pyridine core substituted with a phenyl ring and an isopropyl group, has garnered attention due to its structural complexity and potential biological activities. The combination of these functional groups makes it a versatile scaffold for developing novel therapeutic agents.
The compound's structure consists of a pyridine ring at the 2-position, which is carboxylic acid-substituted, and a phenyl ring at the 4-position, which is further substituted with an isopropyl group. This arrangement imparts unique electronic and steric properties to the molecule, making it an attractive candidate for further chemical modifications and biological evaluations. The presence of both aromatic and heterocyclic systems in its structure suggests potential interactions with biological targets, such as enzymes and receptors.
In recent years, there has been a growing interest in exploring the pharmacological potential of pyridine derivatives. These compounds have shown promise in various therapeutic areas, including central nervous system disorders, inflammation, and cancer. The specific substitution pattern in 3-[4-(Propan-2-yl)phenyl]pyridine-2-carboxylic acid positions it as a valuable intermediate for synthesizing more complex molecules with enhanced biological activity.
One of the most compelling aspects of this compound is its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in many cellular processes, and their dysregulation is often associated with diseases such as cancer. By designing molecules that can selectively inhibit specific kinases, researchers can develop targeted therapies that minimize side effects. The structural features of 3-[4-(Propan-2-yl)phenyl]pyridine-2-carboxylic acid make it a promising candidate for this purpose.
Recent studies have demonstrated the effectiveness of pyridine-based compounds in modulating kinase activity. For instance, derivatives of pyridine have been shown to inhibit tyrosine kinases, which are overactive in many types of cancer. The carboxylic acid group at the 2-position of 3-[4-(Propan-2-yl)phenyl]pyridine-2-carboxylic acid provides a site for further functionalization, allowing researchers to fine-tune the molecule's properties for optimal binding to target kinases.
The phenyl ring at the 4-position also contributes to the compound's potential biological activity. Phenyl rings are common motifs in bioactive molecules due to their ability to interact with biological targets through hydrophobic interactions and π-stacking. The presence of an isopropyl group on the phenyl ring adds steric bulk, which can influence the compound's binding affinity and selectivity.
In addition to its kinase inhibitory potential, 3-[4-(Propan-2-yl)phenyl]pyridine-2-carboxylic acid may have other biological activities. For example, it could interact with other enzymes or receptors that are involved in metabolic pathways or signal transduction processes. Further research is needed to fully elucidate its pharmacological profile and therapeutic potential.
The synthesis of 3-[4-(Propan-2-yl)phenyl]pyridine-2-carboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic strategies include palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, which allow for the efficient construction of biaryl structures. Additionally, carboxylation reactions may be employed to introduce the carboxylic acid functionality at the desired position.
The compound's stability under various conditions is another important consideration for its practical applications. Factors such as solubility, melting point, and thermal stability need to be evaluated to determine its suitability for different uses. In pharmaceutical applications, for example, stability under storage conditions is crucial for ensuring the efficacy and safety of drug products.
In conclusion, 3-[4-(Propan-2-yl)phenyl]pyridine-2-carboxylic acid (CAS No: 1226062-60-7) is a structurally interesting compound with significant potential in drug discovery. Its unique combination of functional groups makes it a versatile scaffold for developing novel therapeutic agents targeting various diseases. Further research into its pharmacological properties and synthetic methodologies will likely uncover even more opportunities for its use in medicine and biotechnology.
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